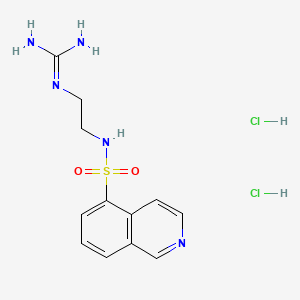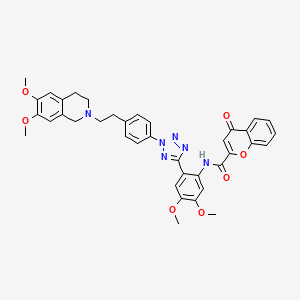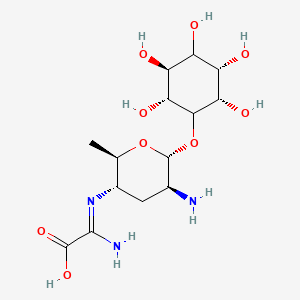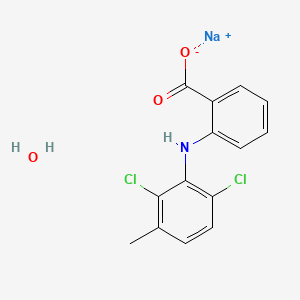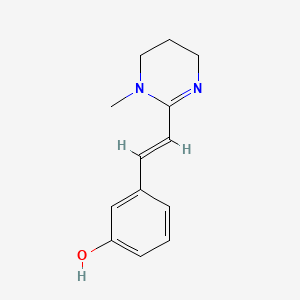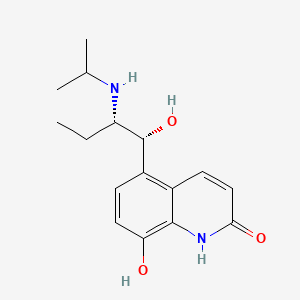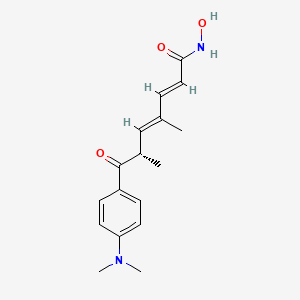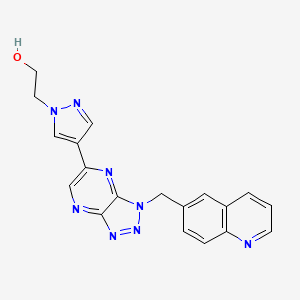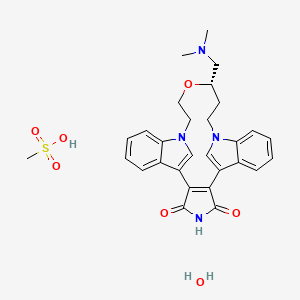
Arxxant
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Arxxant, known by its active substance ruboxistaurin, is a compound that was investigated for the treatment of diabetic retinopathy. Diabetic retinopathy is a complication of diabetes that affects the eyes, leading to damage to the blood vessels in the retina. This compound was developed by Eli Lilly and Company and was intended to inhibit the progression of this condition .
Méthodes De Préparation
Ruboxistaurin, the active substance in Arxxant, belongs to the bisindolylmaleimide family. The synthetic route for ruboxistaurin involves multiple steps, including the formation of the bisindolylmaleimide core structure. The industrial production methods for ruboxistaurin involve the use of specific reagents and catalysts to ensure high yield and purity. The final crystallization step often involves the use of solvents like acetone, which must be carefully controlled to avoid impurities .
Analyse Des Réactions Chimiques
Ruboxistaurin undergoes various chemical reactions, including:
Oxidation: Ruboxistaurin can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives, which may have different pharmacological properties.
Substitution: Ruboxistaurin can undergo substitution reactions where functional groups are replaced by other groups, potentially altering its activity. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Applications De Recherche Scientifique
Chemistry: It serves as a model compound for studying protein kinase C inhibitors.
Biology: Ruboxistaurin is used in research to understand the role of protein kinase C in cellular processes.
Medicine: Its primary application was intended for the treatment of diabetic retinopathy, but it has also been explored for other diabetic complications.
Industry: Ruboxistaurin’s synthesis and production methods are of interest for pharmaceutical manufacturing and quality control
Mécanisme D'action
Ruboxistaurin exerts its effects by inhibiting the enzyme protein kinase C beta. Protein kinase C beta is involved in the regulation of blood vessel activity in the retina. In diabetic patients, high glucose levels can overactivate this enzyme, leading to damage to the blood vessels. By inhibiting protein kinase C beta, ruboxistaurin helps prevent this damage and the subsequent loss of vision .
Comparaison Avec Des Composés Similaires
Ruboxistaurin is unique among protein kinase C inhibitors due to its specificity for the beta isoform. Similar compounds include:
Bisindolylmaleimides: Other members of this family, such as bisindolylmaleimide I, also inhibit protein kinase C but may have different isoform selectivity.
Staurosporine: A broad-spectrum protein kinase inhibitor that affects multiple isoforms of protein kinase C.
Propriétés
Numéro CAS |
202260-21-7 |
|---|---|
Formule moléculaire |
C29H34N4O7S |
Poids moléculaire |
582.7 g/mol |
Nom IUPAC |
(18S)-18-[(dimethylamino)methyl]-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaene-3,5-dione;methanesulfonic acid;hydrate |
InChI |
InChI=1S/C28H28N4O3.CH4O3S.H2O/c1-30(2)15-18-11-12-31-16-21(19-7-3-5-9-23(19)31)25-26(28(34)29-27(25)33)22-17-32(13-14-35-18)24-10-6-4-8-20(22)24;1-5(2,3)4;/h3-10,16-18H,11-15H2,1-2H3,(H,29,33,34);1H3,(H,2,3,4);1H2/t18-;;/m0../s1 |
Clé InChI |
YTKBKIVYPITVAO-NTEVMMBTSA-N |
SMILES |
CN(C)CC1CCN2C=C(C3=CC=CC=C32)C4=C(C5=CN(CCO1)C6=CC=CC=C65)C(=O)NC4=O.CS(=O)(=O)O.O |
SMILES isomérique |
CN(C)C[C@@H]1CCN2C=C(C3=CC=CC=C32)C4=C(C5=CN(CCO1)C6=CC=CC=C65)C(=O)NC4=O.CS(=O)(=O)O.O |
SMILES canonique |
CN(C)CC1CCN2C=C(C3=CC=CC=C32)C4=C(C5=CN(CCO1)C6=CC=CC=C65)C(=O)NC4=O.CS(=O)(=O)O.O |
Synonymes |
13-((dimethylamino)methyl)-10,11,14,15-tetrahydro-4,9:16,21-dimetheno-1H,13H-dibenzo(e,k)pyrrolo(3,4-h)(1,4,13)oxadiazacyclohexadecene-1,3(2H)-dione Arxxant LY 333531 LY-333531 ruboxistaurin ruboxistaurin mesilate hydrate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


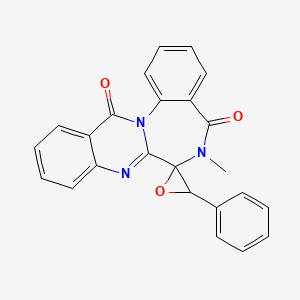
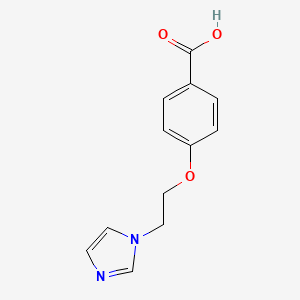
![[(5S)-5-amino-5-carboxypentyl]azanium;(2S)-2-[4-(2-methylpropyl)phenyl]propanoate](/img/structure/B1663001.png)

